1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide is a complex organic compound that features a combination of fluorinated phenyl, furan, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide typically involves multiple steps:
Formation of the Fluorinated Phenyl Intermediate: The starting material, 2,5-difluorobenzene, undergoes a series of reactions to introduce functional groups necessary for further modifications.
Introduction of the Furan Group: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of the intermediate with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium or copper.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in inflammatory and cancer pathways.
Pathways Involved: The compound may inhibit key enzymes, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-difluorophenyl)-1-(furan-2-yl)ethanol: Shares the fluorinated phenyl and furan groups but lacks the sulfonamide moiety.
(E)-1-(furan-2-yl)-2-(substituted phenyl)prop-2-en-1-one: Contains the furan and phenyl groups but differs in the overall structure and functional groups.
Uniqueness
1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4S/c1-14(18,13-3-2-6-21-13)9-17-22(19,20)8-10-7-11(15)4-5-12(10)16/h2-7,17-18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZHFGFBMKLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=C(C=CC(=C1)F)F)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.